molecular formula C14H10ClN3O4 B1596790 N'-(4-Chlorobenzoyloxy)-4-nitrobenzimidamide CAS No. 68451-89-8

N'-(4-Chlorobenzoyloxy)-4-nitrobenzimidamide

Cat. No. B1596790
CAS RN: 68451-89-8
M. Wt: 319.7 g/mol
InChI Key: HNCUMRVHBCEURX-UHFFFAOYSA-N
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Description

“N’-(4-Chlorobenzoyloxy)-4-nitrobenzimidamide” is a complex organic compound. It contains a benzimidamide core, which is a common structure in many pharmaceutical drugs due to its ability to bind to various biological targets. The compound also has a nitro group (-NO2), which is a strong electron-withdrawing group, and a chlorobenzoyloxy group, which could potentially participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidamide core, the nitro group, and the chlorobenzoyloxy group. These functional groups would significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The nitro group and the chlorobenzoyloxy group in the compound are likely to be reactive. The nitro group could undergo reduction reactions to form amines, while the chlorobenzoyloxy group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase the compound’s polarity and affect its solubility in various solvents .

Scientific Research Applications

  • Methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is synthesized for its potential pharmacological relevance .
    • Methods of Application : The compound was synthesized by the reaction of phenyl hydrazine, dimethyl acetylenedicarboxylate and 4-chlorobenzoyl chloride in dichloromethane under reflux .
    • Results or Outcomes : The structure of the target compound was confirmed by modern spectroscopic and analytical techniques and a single crystal X-ray diffraction analysis .
  • Ethyl N-(1-(4-Chlorobenzoyloxy)-2,2,2-Trichloroethyl)carbamate

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
    • Methods of Application : Specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The compound is provided as-is, with the buyer assuming responsibility to confirm product identity and/or purity .
  • Ethyl N-(1-(4-Chlorobenzoyloxy)-2,2,2-Trichloroethyl)carbamate

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
    • Methods of Application : Specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The compound is provided as-is, with the buyer assuming responsibility to confirm product identity and/or purity .
  • Butyl N-(1-(4-Chlorobenzoyloxy)-2,2,2-Trichloroethyl)carbamate

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
    • Methods of Application : Specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The compound is provided as-is, with the buyer assuming responsibility to confirm product identity and/or purity .
  • Ethyl N-(1-(4-Chlorobenzoyloxy)-2,2,2-Trichloroethyl)carbamate

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
    • Methods of Application : Specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The compound is provided as-is, with the buyer assuming responsibility to confirm product identity and/or purity .
  • Butyl N-(1-(4-Chlorobenzoyloxy)-2,2,2-Trichloroethyl)carbamate

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
    • Methods of Application : Specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The compound is provided as-is, with the buyer assuming responsibility to confirm product identity and/or purity .

Future Directions

The study of benzimidamide derivatives is a promising area of research due to their diverse biological activities. Future research could focus on synthesizing “N’-(4-Chlorobenzoyloxy)-4-nitrobenzimidamide” and studying its biological activity .

properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O4/c15-11-5-1-10(2-6-11)14(19)22-17-13(16)9-3-7-12(8-4-9)18(20)21/h1-8H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCUMRVHBCEURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NOC(=O)C2=CC=C(C=C2)Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/OC(=O)C2=CC=C(C=C2)Cl)/N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-Chlorobenzoyloxy)-4-nitrobenzimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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